Cas no 2172567-13-2 (9H-fluoren-9-ylmethyl N-{7-methyl-8-(propan-2-yl)aminoisoquinolin-5-yl}carbamate)

Technical Introduction: 9H-Fluoren-9-ylmethyl N-{7-methyl-8-(propan-2-yl)aminoisoquinolin-5-yl}carbamate is a specialized carbamate derivative featuring a fluorenylmethyl (Fmoc) protecting group and an isoquinoline scaffold with a propan-2-ylamino substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, enabling applications in peptide synthesis and heterocyclic chemistry. The Fmoc group offers selective deprotection under mild basic conditions, while the substituted isoquinoline moiety may serve as a pharmacophore for bioactive molecule development. Its well-defined reactivity and stability make it suitable for controlled functionalization in complex synthetic pathways.
9H-fluoren-9-ylmethyl N-{7-methyl-8-(propan-2-yl)aminoisoquinolin-5-yl}carbamate structure
2172567-13-2 structure
Product name:9H-fluoren-9-ylmethyl N-{7-methyl-8-(propan-2-yl)aminoisoquinolin-5-yl}carbamate
CAS No:2172567-13-2
MF:C28H27N3O2
MW:437.532886743546
CID:5793783
PubChem ID:165564610

9H-fluoren-9-ylmethyl N-{7-methyl-8-(propan-2-yl)aminoisoquinolin-5-yl}carbamate Chemical and Physical Properties

Names and Identifiers

    • 9H-fluoren-9-ylmethyl N-{7-methyl-8-[(propan-2-yl)amino]isoquinolin-5-yl}carbamate
    • 2172567-13-2
    • EN300-1609863
    • 9H-fluoren-9-ylmethyl N-{7-methyl-8-(propan-2-yl)aminoisoquinolin-5-yl}carbamate
    • Inchi: 1S/C28H27N3O2/c1-17(2)30-27-18(3)14-26(23-12-13-29-15-24(23)27)31-28(32)33-16-25-21-10-6-4-8-19(21)20-9-5-7-11-22(20)25/h4-15,17,25,30H,16H2,1-3H3,(H,31,32)
    • InChI Key: MCGNDMUDHBHGFD-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=C(C)C(=C2C=NC=CC2=1)NC(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 437.21032711g/mol
  • Monoisotopic Mass: 437.21032711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 648
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 63.2Ų

9H-fluoren-9-ylmethyl N-{7-methyl-8-(propan-2-yl)aminoisoquinolin-5-yl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1609863-1.0g
9H-fluoren-9-ylmethyl N-{7-methyl-8-[(propan-2-yl)amino]isoquinolin-5-yl}carbamate
2172567-13-2
1g
$1286.0 2023-06-04
Enamine
EN300-1609863-2.5g
9H-fluoren-9-ylmethyl N-{7-methyl-8-[(propan-2-yl)amino]isoquinolin-5-yl}carbamate
2172567-13-2
2.5g
$2520.0 2023-06-04
Enamine
EN300-1609863-10.0g
9H-fluoren-9-ylmethyl N-{7-methyl-8-[(propan-2-yl)amino]isoquinolin-5-yl}carbamate
2172567-13-2
10g
$5528.0 2023-06-04
Enamine
EN300-1609863-100mg
9H-fluoren-9-ylmethyl N-{7-methyl-8-[(propan-2-yl)amino]isoquinolin-5-yl}carbamate
2172567-13-2
100mg
$1131.0 2023-09-23
Enamine
EN300-1609863-0.5g
9H-fluoren-9-ylmethyl N-{7-methyl-8-[(propan-2-yl)amino]isoquinolin-5-yl}carbamate
2172567-13-2
0.5g
$1234.0 2023-06-04
Enamine
EN300-1609863-10000mg
9H-fluoren-9-ylmethyl N-{7-methyl-8-[(propan-2-yl)amino]isoquinolin-5-yl}carbamate
2172567-13-2
10000mg
$5528.0 2023-09-23
Enamine
EN300-1609863-500mg
9H-fluoren-9-ylmethyl N-{7-methyl-8-[(propan-2-yl)amino]isoquinolin-5-yl}carbamate
2172567-13-2
500mg
$1234.0 2023-09-23
Enamine
EN300-1609863-50mg
9H-fluoren-9-ylmethyl N-{7-methyl-8-[(propan-2-yl)amino]isoquinolin-5-yl}carbamate
2172567-13-2
50mg
$1080.0 2023-09-23
Enamine
EN300-1609863-2500mg
9H-fluoren-9-ylmethyl N-{7-methyl-8-[(propan-2-yl)amino]isoquinolin-5-yl}carbamate
2172567-13-2
2500mg
$2520.0 2023-09-23
Enamine
EN300-1609863-5000mg
9H-fluoren-9-ylmethyl N-{7-methyl-8-[(propan-2-yl)amino]isoquinolin-5-yl}carbamate
2172567-13-2
5000mg
$3728.0 2023-09-23

9H-fluoren-9-ylmethyl N-{7-methyl-8-(propan-2-yl)aminoisoquinolin-5-yl}carbamate Related Literature

Additional information on 9H-fluoren-9-ylmethyl N-{7-methyl-8-(propan-2-yl)aminoisoquinolin-5-yl}carbamate

Introduction to 9H-fluoren-9-ylmethyl N-{7-methyl-8-(propan-2-yl)aminoisoquinolin-5-yl}carbamate (CAS No. 2172567-13-2)

9H-fluoren-9-ylmethyl N-{7-methyl-8-(propan-2-yl)aminoisoquinolin-5-yl}carbamate (CAS No. 2172567-13-2) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorenylmethyl carbamate, is characterized by its unique structural features and potential therapeutic applications. The compound's molecular structure includes a fluorene moiety, a carbamate functional group, and an aminoisoquinoline derivative, which collectively contribute to its diverse biological activities.

The chemical structure of 9H-fluoren-9-ylmethyl N-{7-methyl-8-(propan-2-yl)aminoisoquinolin-5-yl}carbamate is defined by its complex arrangement of aromatic rings and functional groups. The fluorene moiety, a tricyclic aromatic hydrocarbon, provides the compound with a rigid and planar structure, which is crucial for its binding properties. The carbamate functional group, on the other hand, is known for its ability to form reversible covalent bonds with various biological targets, making it an attractive scaffold in drug design. The aminoisoquinoline derivative adds further complexity and specificity to the molecule, enhancing its potential as a therapeutic agent.

Recent research has highlighted the multifaceted biological activities of 9H-fluoren-9-ylmethyl N-{7-methyl-8-(propan-2-yl)aminoisoquinolin-5-yl}carbamate. Studies have shown that this compound exhibits potent antiproliferative effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that regulate cell growth and survival. For instance, the compound has been found to inhibit the activation of the AKT/mTOR pathway, which is frequently dysregulated in many types of cancer.

In addition to its antiproliferative properties, 9H-fluoren-9-ylmethyl N-{7-methyl-8-(propan-2-yl)aminoisoquinolin-5-yl}carbamate has also demonstrated promising neuroprotective effects. Preclinical studies have shown that the compound can protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are thought to be mediated through the modulation of mitochondrial function and the reduction of reactive oxygen species (ROS) levels.

The pharmacokinetic properties of 9H-fluoren-9-ylmethyl N-{7-methyl-8-(propan-2-yl)aminoisoquinolin-5-yl}carbamate have also been extensively studied. Research has shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These properties make it a promising candidate for further development as an orally administered therapeutic agent. Additionally, the compound has been found to have low toxicity in preclinical studies, which is a critical factor in drug development.

The synthetic route for 9H-fluoren-9-ylmethyl N-{7-methyl-8-(propan-2-yl)aminoisoquinolin-5-y l}carbamate involves a series of well-defined chemical reactions. The synthesis typically starts with the preparation of the fluorenylmethyl chloride intermediate, which is then reacted with an aminoisoquinoline derivative in the presence of a base to form the final product. This synthetic strategy allows for high yields and purity, making it suitable for large-scale production.

In conclusion, 9H-fluoren-9-y lmethyl N-{7-methyl -8-(propan -2-y l)aminoisoquinolin -5-y l}carbamate (CAS No. 2172567 -13 -2) represents a promising lead compound in the development of novel therapeutic agents for cancer and neurodegenerative diseases. Its unique structural features, coupled with its diverse biological activities and favorable pharmacokinetic properties, make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences.

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